
2-(2-Methyl-1,3-benzoxazol-4-yl)ethanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-1,3-benzoxazol-4-yl)ethanamine, also known as MBZE, is a synthetic compound. It has a molecular weight of 249.14 .
Synthesis Analysis
The synthesis of benzoxazole derivatives involves several methods. One efficient method uses o-amino(thio)phenols and aldehydes with samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach involves a sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides .Molecular Structure Analysis
The molecular structure of 2-(2-Methyl-1,3-benzoxazol-4-yl)ethanamine;dihydrochloride is represented by the InChI code: 1S/C10H12N2O.2ClH/c1-7-12-10-8(5-6-11)3-2-4-9(10)13-7;;/h2-4H,5-6,11H2,1H3;2*1H .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 249.14 .Scientific Research Applications
Crystal Structure Analysis : The crystal structure and electronic structure of related compounds have been explored, providing insights into molecular configurations and interactions. For example, Aydın et al. (2017) investigated the crystal and electronic structure of a related compound, highlighting the planarity of the benzoxazole ring systems and the presence of intermolecular interactions such as hydrogen bonds and π-π stacking interactions (Aydın, Soyer, Akkurt, & Büyükgüngör, 2017).
Synthesis and Structural Characterization : Research has been conducted on the synthesis and structural characterization of derivatives of benzoxazole compounds, revealing their potential for antimicrobial and antifungal activities. Pejchal et al. (2015) synthesized novel benzothiazole derivatives, demonstrating their structure through various spectroscopic methods and their potential antimicrobial and antifungal activities (Pejchal, Pejchalová, & Růžičková, 2015).
Coordination Compounds Study : Téllez et al. (2013) synthesized a novel compound and analyzed its coordination with other elements, providing insights into the structural and chemical properties of benzoxazole derivatives in various media (Téllez et al., 2013).
Regioselectivity in Chemical Reactions : Lahm and Opatz (2014) discovered that the benzoxazol-2-yl- substituent acts as a removable activating and directing group in certain chemical reactions, highlighting its role in the selective alkylation of amines (Lahm & Opatz, 2014).
DNA Binding and Cytotoxicity Studies : Kumar et al. (2012) studied the DNA binding, nuclease activity, and cytotoxicity of Cu(II) complexes with tridentate ligands, indicating the biological relevance and potential therapeutic applications of these compounds (Kumar et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(2-methyl-1,3-benzoxazol-4-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.2ClH/c1-7-12-10-8(5-6-11)3-2-4-9(10)13-7;;/h2-4H,5-6,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFSDYYUYVFDRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2O1)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


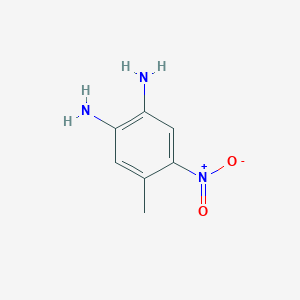

![5-ethoxy-6-ethyl-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2429055.png)
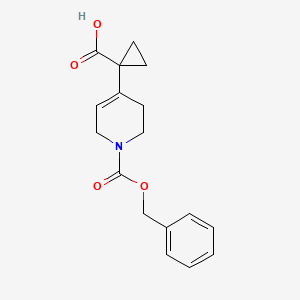

![N-(2,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2429061.png)
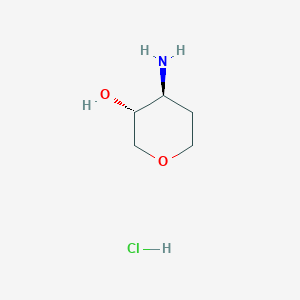

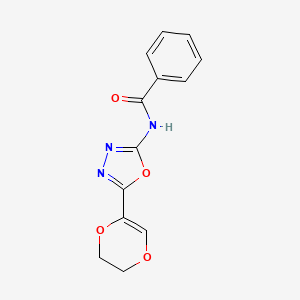
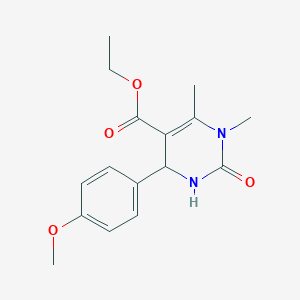
![3-(2-Fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2429070.png)

![(4-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2429074.png)